(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
Overview
Description
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is a chemical compound that belongs to the pyrazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide under basic conditions.
Attachment of the thiophene ring: This can be done via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Introduction of the methanol group: This final step involves the reduction of a corresponding aldehyde or ketone to the alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrazole ring to a pyrazoline.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation with bromine in acetic acid, nitration with nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)aldehyde or (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)carboxylic acid.
Reduction: Formation of (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazoline-5-yl)methanol.
Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anti-inflammatory properties, it may inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile): Similar structure but with a nitrile group instead of a methanol group.
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine): Similar structure but with an amine group instead of a methanol group.
Uniqueness
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is unique due to the presence of the methanol group, which can influence its reactivity and potential applications. The methanol group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
(2-cyclopentyl-5-thiophen-3-ylpyrazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c16-8-12-7-13(10-5-6-17-9-10)14-15(12)11-3-1-2-4-11/h5-7,9,11,16H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQGDDXBLYPBMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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